N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. The molecule features two critical substituents:
- 7-(4-Methylphenyl) group on the thienopyrimidinone core, enhancing lipophilicity and possibly influencing target binding or metabolic stability.
This compound belongs to a class of heterocyclic molecules often explored for kinase inhibition, antimicrobial activity, or anticancer properties due to their structural resemblance to purine nucleotides. Its synthesis likely involves condensation of substituted thiophene precursors with pyrimidine intermediates, followed by acetylation (analogous to methods in ) .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-6-8-15(9-7-13)16-11-29-21-20(16)24-12-26(22(21)28)10-19(27)25-18-5-3-4-17(23)14(18)2/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBCYTJOSDHRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
- InChI Key : KCBJVPQXCMDZQI-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following points summarize its biological activity based on in vitro assays:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range against HepG2 (liver cancer) and PC-3 (prostate cancer) cells, indicating effective inhibition of cell growth .
- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at specific phases. For example, in HepG2 cells, a notable accumulation in the S phase was observed, suggesting that the compound may interfere with DNA synthesis .
- Apoptosis Induction : The compound induces apoptosis through caspase activation. In experiments, a significant increase in active caspase-3 levels was noted following treatment, indicating that the compound triggers programmed cell death pathways .
Targeted Kinase Inhibition
The compound has been identified as a dual inhibitor of key signaling pathways involved in cancer progression:
- VEGFR-2 and AKT Inhibition : It inhibits vascular endothelial growth factor receptor 2 (VEGFR-2) and AKT kinase with IC₅₀ values of 0.075 µM and 4.60 µM respectively. These targets are crucial for tumor growth and survival, making this compound a promising candidate for further development .
Case Studies and Experimental Data
-
In Vitro Assays :
Compound IC₅₀ (HepG2) IC₅₀ (PC-3) Mechanism N-(3-chloro-2-methylphenyl)-... 3.105 µM 6.96 µM VEGFR-2 & AKT inhibition Doxorubicin Reference Reference Chemotherapy agent - Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous derivatives from the literature.
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Key Observations
Substituent Positioning: The 3-chloro-2-methylphenyl group in the target compound provides a unique steric and electronic profile compared to 2-chloro-4-methylphenyl in . The meta-chloro and ortho-methyl arrangement may optimize interactions with hydrophobic enzyme pockets.
Linker Modifications :
- Replacing the acetamide with a sulfanyl group () introduces a thioether bond, which may alter metabolic stability and hydrogen-bonding capacity .
Fluorine () and methoxy groups () are associated with improved solubility and target affinity, but the target compound prioritizes lipophilicity for tissue penetration .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis can be inferred from methods in (acetylation of pyrimidine intermediates) and (condensation of thiophene precursors). Yield optimization may require tailored recrystallization solvents (e.g., ethanol/dioxane mixtures) .
- Structure-Activity Relationship (SAR) :
- Potential Applications: Thienopyrimidinones are reported as kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. The target compound’s substituents align with motifs seen in antitumor agents () and InhA inhibitors () .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Coupling reactions : Introduction of substituents (e.g., 4-methylphenyl group) via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Acetamide linkage formation : Reacting the intermediate with 3-chloro-2-methylphenylamine under reflux in polar aprotic solvents like DMSO or acetonitrile .
- Optimization : Temperature control (70–100°C), reaction time (8–24 hours), and use of catalysts (e.g., K₂CO₃) to enhance yields (70–85%) .
Q. How is structural integrity confirmed during synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions. For example, aromatic protons appear at δ 7.2–8.1 ppm, and the acetamide NH signal is observed at δ ~10.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 476.39 for related analogs) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages (e.g., C: 45.36% observed vs. 45.29% calculated) .
Q. What solvents and purification methods are optimal for this compound?
- Solvents : Dimethyl sulfoxide (DMSO) for coupling reactions; ethanol or acetonitrile for recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity (>95%) isolates .
Advanced Research Questions
Q. How can X-ray crystallography elucidate molecular conformation?
- Crystal Structure Analysis : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions. For example, the thienopyrimidine core in analogs shows dihedral angles of 42–67° with substituted phenyl rings, influencing π-π stacking .
- Unit Cell Parameters : Monoclinic systems (e.g., P21/c space group) with lattice constants a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° .
Q. How to resolve contradictions in biological activity data?
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assay) to confirm target specificity .
- Control Experiments : Use structurally similar inactive analogs to rule out nonspecific effects. For example, replacing the 4-methylphenyl group with unsubstituted phenyl reduces activity by 60% .
Q. How to design experiments for evaluating target selectivity?
- Competitive Binding Assays : Incubate the compound with recombinant proteins (e.g., kinases) and measure displacement of fluorescent probes (e.g., ATP-competitive inhibitors) .
- Computational Docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding affinities to ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR) .
Q. What strategies analyze substituent effects on bioactivity?
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., chloro vs. methyl groups) and correlate with IC₅₀ values. For instance, 3-chloro-2-methylphenyl enhances cytotoxicity (IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted phenyl) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
